molecular formula C7H8O4 B14252399 (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid CAS No. 232952-08-8

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid

Cat. No.: B14252399
CAS No.: 232952-08-8
M. Wt: 156.14 g/mol
InChI Key: VBOLGZTWXXRGNO-ZCFIWIBFSA-N
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Description

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the hydroxylation of cyclohexene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less reactive.

    5-hydroxy-2-cyclohexen-1-one: Similar structure but lacks the carboxylic acid group.

    3-oxocyclohexene-1-carboxylic acid: Lacks the hydroxyl group

Uniqueness

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxylic acid) on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

232952-08-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,6,9H,2-3H2,(H,10,11)/t6-/m1/s1

InChI Key

VBOLGZTWXXRGNO-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](CC(=O)C=C1C(=O)O)O

Canonical SMILES

C1C(CC(=O)C=C1C(=O)O)O

Origin of Product

United States

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